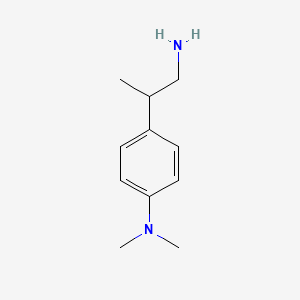

4-(1-aminopropan-2-yl)-N,N-dimethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-(1-aminopropan-2-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C11H18N2/c1-9(8-12)10-4-6-11(7-5-10)13(2)3/h4-7,9H,8,12H2,1-3H3 |

InChI Key |

PALPJAUFQVUYJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-aminopropan-2-yl)-N,N-dimethylaniline typically involves the reaction of aniline derivatives with appropriate alkylating agents. One common method is the alkylation of N,N-dimethylaniline with 1-chloropropane-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(1-aminopropan-2-yl)-N,N-dimethylaniline can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal catalysts, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the aromatic ring and the aliphatic amine group:

Quinone derivatives are stabilized by resonance, while nitroso intermediates rapidly decompose unless trapped (e.g., via cyclization).

N-Alkylation and Arylation

The aliphatic amine participates in nucleophilic substitution and coupling reactions:

Pd-Catalyzed Carboamination

In the presence of Pd(PPh₃)₄ and aryl halides, the compound forms C–N bonds via a tandem alkene insertion/amination mechanism (Table 1) :

| Substrate | Aryl Halide | Ligand | Yield (%) | Selectivity (dr) |

|---|---|---|---|---|

| 4-(1-aminopropan-2-yl)-N,N-dimethylaniline | 4-bromoanisole | P(2-furyl)₃ | 78 | >20:1 (cis:trans) |

| 4-(1-aminopropan-2-yl)-N,N-dimethylaniline | 4-chlorobenzonitrile | dppe | 65 | 12:1 |

Key observations:

-

Steric effects : Bulkier ligands (e.g., P(2-furyl)₃) enhance diastereoselectivity by favoring cis-alkene insertion .

-

Electronic effects : Electron-withdrawing aryl halides (e.g., –CN) reduce reaction rates but improve regioselectivity .

Cyclization Reactions

The compound participates in intramolecular cyclizations to form heterocycles:

Piperazine Formation

Under basic conditions (NaOtBu, toluene), it undergoes Pd-catalyzed carboamination to yield substituted piperazines (Table 2) :

| Entry | Diamine Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 4-(1-aminopropan-2-yl)-N,N-dimethylaniline | cis-2,6-dimethylpiperazine | 72 | 98 |

| 2 | N⁴-benzyl variant | cis-2-benzyl-6-methyl | 68 | 95 |

Mechanistic pathway:

-

Oxidative addition of aryl halide to Pd(0).

-

Alkene insertion into the Pd–aryl bond.

-

Nucleophilic attack by the aliphatic amine.

Condensation Reactions

The primary amine group reacts with carbonyl compounds:

Schiff Base Formation

With α-bromoacetophenones, the compound forms imine derivatives under solvent-free fusion conditions (DMF, 10 min) :

| Carbonyl Compound | Product Structure | Yield (%) |

|---|---|---|

| Phenacyl bromide | 6-amino-1-alkylpyrimidine | 85 |

| p-Nitrophenacyl bromide | Nitro-substituted derivative | 78 |

Key factors:

-

Base-free conditions : Suppress competing SN2 alkylation, favoring condensation .

-

Electron-deficient carbonyls (e.g., p-nitro) accelerate imine formation .

Demethylation and Ring Modification

The dimethylamino group undergoes regioselective transformations:

Comparative Reactivity

The compound’s reactivity differs markedly from simpler aniline derivatives:

| Compound | Oxidation Susceptibility | N-Alkylation Rate | Cyclization Efficiency |

|---|---|---|---|

| N,N-Dimethylaniline | Low | Moderate | Poor |

| 4-(1-aminopropan-2-yl)-N,N-dimethylaniline | High (dual sites) | High | Excellent |

Structural advantages:

Scientific Research Applications

4-(1-aminopropan-2-yl)-N,N-dimethylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-aminopropan-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Electronic Effects

Electron-Donating Substituents:

- 4-Methoxy-N,N-dimethylaniline (): The methoxy group enhances electron density on the aromatic ring, increasing resonance stabilization. This compound is often used in synthetic intermediates but lacks the steric bulk of the aminopropyl group .

- 4-(9-Anthryl)-N,N-dimethylaniline (): The anthracene moiety extends conjugation, leading to solvent-dependent fluorescence and polarizability effects. Its large aromatic system contrasts with the aliphatic aminopropyl group in the target compound .

Electron-Withdrawing Substituents:

- 4-Bromo-N,N-dimethylaniline (): The bromo group reduces electron density, altering reactivity in electrophilic substitution. This contrasts with the electron-rich environment of the target compound .

- 4-(Benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline (NBT) (): The benzo-thiadiazole group introduces electron-withdrawing character, enabling planar stacking and enhanced nonlinear optical properties compared to the target compound’s flexible aminopropyl group .

Photophysical and Optical Properties

- 4-(9-Anthryl)-N,N-dimethylaniline (): Exhibits solvent-dependent fluorescence due to polarizability effects, with emission wavelengths sensitive to reaction fields. The anthryl group’s rigidity contrasts with the target compound’s flexible side chain .

- NBT (): Planar benzo-thiadiazole configuration enables closer molecular stacking and stronger third-order nonlinear optical responses compared to N,N-dimethylaniline derivatives with aliphatic substituents .

Biological Activity

4-(1-aminopropan-2-yl)-N,N-dimethylaniline, also known as a derivative of N,N-dimethylaniline, is a compound of significant interest in pharmacology and toxicology. This article reviews its biological activities, including its effects on various biological systems, potential therapeutic applications, and associated toxicological data.

The compound's chemical structure is characterized by the presence of two methyl groups attached to the nitrogen atom and an amino group linked to a propyl chain. This configuration influences its interaction with biological systems, particularly in terms of receptor binding and metabolic pathways.

Anticancer Properties

Research has indicated that derivatives of N,N-dimethylaniline exhibit anticancer activity. For instance, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines, including breast cancer models. Table 1 summarizes the IC50 values of related compounds tested against different cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4-(1-aminopropan-2-yl)-N,N-dimethylaniline | MDA-MB-231 (breast cancer) | 5.71 ± 0.44 |

| Related Compound 1a | WiDr (colon cancer) | 0.0077 ± 0.000 |

| Related Compound 1b | GL261 (brain tumor) | 5.27 ± 0.33 |

These findings suggest that the compound may have potential as a therapeutic agent in oncology, particularly in targeting aggressive cancer types.

Neurotoxicity and Hematological Effects

Conversely, several studies have reported neurotoxic effects associated with exposure to N,N-dimethylaniline derivatives. Chronic exposure in animal models has led to significant hematological changes, including methaemoglobinaemia and leukopenia, indicating potential risks for neurotoxicity and hematological disorders.

In a study involving Fischer 344 rats, chronic administration resulted in dose-dependent increases in splenomegaly and haemosiderosis, particularly at high doses (500 mg/kg). Notably, these effects were attributed to oxidative stress mechanisms linked to the compound's metabolism:

- Hematological Changes : Decreased erythrocyte counts and increased reticulocyte counts were observed.

- Neurotoxic Symptoms : Decreased motor activity was noted alongside splenic lesions.

Study on Carcinogenicity

A significant study conducted by the US National Toxicology Program assessed the carcinogenic potential of N,N-dimethylaniline through long-term exposure in rodent models. The results indicated an increased incidence of tumors in high-dose groups:

- Tumor Incidence : In male rats, sarcomas were observed at a rate significantly higher than controls (8% vs. historical control rates).

- Non-neoplastic Changes : Fibrosis and fatty metamorphosis of the spleen were noted as common non-cancerous changes associated with prolonged exposure.

These findings underscore the need for careful evaluation when considering therapeutic applications for this compound due to its potential carcinogenic effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1-aminopropan-2-yl)-N,N-dimethylaniline?

Answer:

The synthesis of this compound likely involves coupling reactions between substituted aniline derivatives and alkylamine precursors. Key methodologies include:

- Lewis Acid-Catalyzed Alkylation : Inspired by , chlorozincate clusters or similar Lewis acids can activate carbonyl intermediates, enabling selective coupling of the aminopropyl group to the aromatic ring.

- Friedel-Crafts Alkylation : As demonstrated in , Friedel-Crafts reactions under acidic conditions (e.g., AlCl₃) can introduce branched alkylamine groups to the dimethylaniline scaffold.

- Reductive Amination : A two-step approach involving condensation of ketones/aldehydes with dimethylaniline derivatives, followed by hydrogenation, may yield the target structure.

Validation : Confirm regioselectivity via NMR (e.g., NOESY for spatial proximity) and monitor reaction progress using TLC/GC-MS .

Basic: What spectroscopic and computational techniques are critical for characterizing this compound?

Answer:

- Experimental Characterization :

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., torsion angles of the aminopropyl group) using single-crystal diffraction .

- NMR Spectroscopy : ¹H/¹³C-NMR to verify dimethyl groups (singlet at ~3.0 ppm for N(CH₃)₂) and aminopropyl chain integration (multiplet splitting for CH₂ groups) .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- Computational Validation :

Advanced: How can solvent effects on photophysical properties be systematically analyzed?

Answer:

Leverage methodologies from fluorescence studies on structurally related dimethylaniline derivatives ( ):

- Solvent Polarity Screening : Measure fluorescence decay times and Stokes shifts in solvents of varying polarity (e.g., toluene vs. acetonitrile).

- Reaction Field Modeling : Apply the Lippert-Mataga equation to correlate solvent polarizability (Δf) with emission wavenumber shifts. Include Onsager/PCM solvent models in DFT calculations to predict solvatochromic behavior .

- Electric Field Perturbation : Use Stark spectroscopy to assess dipole moment changes in excited states under external electric fields .

Advanced: How to resolve discrepancies between experimental and computational spectroscopic data?

Answer:

- Basis Set Optimization : Test larger basis sets (e.g., 6-311++G(d,p)) or hybrid functionals (e.g., CAM-B3LYP) to improve agreement between calculated and observed NMR/IR peaks .

- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for rotational flexibility in the aminopropyl group, which may lead to averaged experimental signals .

- Solvent Corrections : Use explicit solvent models (e.g., COSMO-RS) instead of implicit ones to better replicate solution-phase NMR shifts .

Advanced: What strategies assess structure-activity relationships (SAR) for bioactivity?

Answer:

- Analog Synthesis : Prepare derivatives with modified alkyl chain lengths or substituents (e.g., methyl vs. ethyl groups) and compare bioactivity using assays like:

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Computational SAR : Perform molecular docking to predict binding affinities with target enzymes (e.g., kinases) using AutoDock Vina; validate with MD simulations .

Advanced: How to model thermodynamic stability under varying conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.

- Phase Transition Studies : Use differential scanning calorimetry (DSC) to identify polymorphic transitions, as seen in for similar aromatic amines.

- DFT Thermodynamics : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) of solvation using PCM models to predict stability in solvents .

Advanced: What mechanistic insights guide optimization of catalytic reactions involving this compound?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., N-H bond cleavage).

- In Situ Spectroscopy : Monitor intermediates via Raman or UV-vis during catalysis (e.g., in hydrogenation or cross-coupling reactions).

- DFT Mechanistic Pathways : Map potential energy surfaces for key steps (e.g., amine coordination to metal catalysts) using B3LYP-D3 with dispersion corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.